5-HT₁A Agonism and Functional Selectivity Distinguish Ziprasidone from Olanzapine and Risperidone
In anesthetized rats, ziprasidone inhibits dorsal raphe nucleus firing with an ED₅₀ of 300 µg/kg i.v., comparable to clozapine (ED₅₀ = 250 µg/kg i.v.) but distinct from olanzapine (ED₅₀ = 1000 µg/kg i.v.) [1]. Crucially, the 5-HT₁A antagonist WAY-100,635 (10 µg/kg i.v.) prevents ziprasidone-induced inhibition, whereas it has little effect on clozapine or olanzapine [2]. Additionally, desipramine reverses the inhibitory effect of clozapine and olanzapine but not ziprasidone, confirming that ziprasidone's effect is mediated by 5-HT₁A agonism, while clozapine and olanzapine rely on α₁ antagonism [3]. In vitro binding data corroborate this profile: ziprasidone has a 5-HT₁A Ki of 3.4 nM [4] versus aripiprazole's 1.7 nM [5], risperidone's negligible 5-HT₁A affinity, and olanzapine's Ki of >1000 nM [6].
| Evidence Dimension | In vivo 5-HT₁A agonism (ED₅₀ for inhibition of dorsal raphe firing) and sensitivity to 5-HT₁A antagonist WAY-100,635 |
|---|---|
| Target Compound Data | ED₅₀ = 300 µg/kg i.v.; Inhibition prevented by WAY-100,635 (10 µg/kg i.v.) |
| Comparator Or Baseline | Clozapine: ED₅₀ = 250 µg/kg i.v., not prevented by WAY-100,635. Olanzapine: ED₅₀ = 1000 µg/kg i.v., not prevented by WAY-100,635. |
| Quantified Difference | Ziprasidone's inhibition is specifically reversed by a 5-HT₁A antagonist, unlike clozapine or olanzapine, demonstrating a distinct mechanism of action. |
| Conditions | Anesthetized rat model; extracellular single-unit recording of dorsal raphe nucleus serotonin neurons. |
Why This Matters
This distinct 5-HT₁A agonist property differentiates ziprasidone's pharmacological mechanism from other atypical antipsychotics, potentially contributing to unique therapeutic and side-effect profiles that inform compound selection for research on serotonergic modulation.
- [1] Sprouse JS, Reynolds LS, Braselton JP, Rollema H, Zorn SH. Comparison of the novel antipsychotic ziprasidone with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation. Neuropsychopharmacology. 1999 Nov;21(5):622-31. View Source
- [2] Sprouse JS, Reynolds LS, Braselton JP, Rollema H, Zorn SH. Comparison of the novel antipsychotic ziprasidone with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation. Neuropsychopharmacology. 1999 Nov;21(5):622-31. View Source
- [3] Sprouse JS, Reynolds LS, Braselton JP, Rollema H, Zorn SH. Comparison of the novel antipsychotic ziprasidone with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation. Neuropsychopharmacology. 1999 Nov;21(5):622-31. View Source
- [4] Ziprasidone Mesylate (Fosun Pharma USA Inc.) FDA Package Insert. Section 12.2 Pharmacodynamics. View Source
- [5] Abilify MyCite (Otsuka America Pharmaceutical, Inc.) FDA Package Insert. Section 12.2 Pharmacodynamics. View Source
- [6] Psychopharmacology Institute. Mechanism of Action and Pharmacodynamics of Olanzapine. View Source
